molecular formula C9H17F3N2O B13334022 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Katalognummer: B13334022
Molekulargewicht: 226.24 g/mol
InChI-Schlüssel: QQXSPSAKJAKJGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a compound that features a pyrrolidine ring substituted with a methoxy and trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable amine with a trifluoromethylated ketone under reductive amination conditions. The methoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the methoxy group to a hydroxyl group.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group may influence the compound’s pharmacokinetic properties. The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, which is crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Pyrrolidin-1-yl)propan-1-amine: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical and biological properties.

    3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain, which can affect its reactivity and biological activity.

    3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine: Shorter alkyl chain, leading to different pharmacokinetic and pharmacodynamic properties.

Uniqueness

The presence of both methoxy and trifluoromethyl groups in 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine makes it unique compared to other pyrrolidine derivatives. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.

Eigenschaften

Molekularformel

C9H17F3N2O

Molekulargewicht

226.24 g/mol

IUPAC-Name

3-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine

InChI

InChI=1S/C9H17F3N2O/c1-15-8(9(10,11)12)3-6-14(7-8)5-2-4-13/h2-7,13H2,1H3

InChI-Schlüssel

QQXSPSAKJAKJGJ-UHFFFAOYSA-N

Kanonische SMILES

COC1(CCN(C1)CCCN)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.